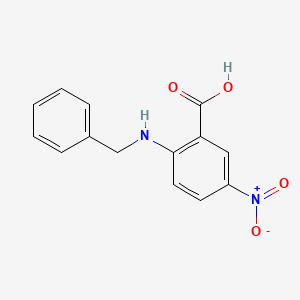

2-(苄基氨基)-5-硝基苯甲酸

描述

“2-(Benzylamino)-5-nitrobenzoic acid” is a complex organic compound that likely contains a benzylamine component . Benzylamine is an organic chemical compound with the condensed structural formula C6H5CH2NH2. It consists of a benzyl group, C6H5CH2, attached to an amine functional group, NH2 .

Synthesis Analysis

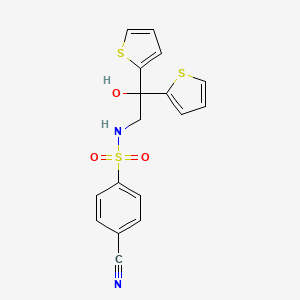

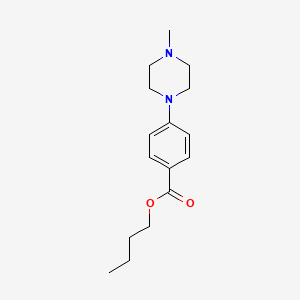

The synthesis of “2-(Benzylamino)-5-nitrobenzoic acid” could potentially involve several steps and methods . For instance, benzylamine can be produced by several methods, the main industrial route being the reaction of benzyl chloride and ammonia . It is also produced by the reduction of benzonitrile and reductive amination of benzaldehyde, both done over Raney nickel .Molecular Structure Analysis

The molecular structure of “2-(Benzylamino)-5-nitrobenzoic acid” would likely be complex, given the presence of benzylamine and benzoic acid components . Benzylamine has a condensed structural formula of C6H5CH2NH2 and consists of a benzyl group (C6H5CH2) attached to an amine functional group (NH2) .Chemical Reactions Analysis

The chemical reactions involving “2-(Benzylamino)-5-nitrobenzoic acid” could be diverse, depending on the specific conditions and reactants involved . For instance, benzylamines can undergo various reactions, including those involving aldehydes and ketones .Physical and Chemical Properties Analysis

The physical and chemical properties of “2-(Benzylamino)-5-nitrobenzoic acid” would likely reflect the properties of its components, such as benzylamine and benzoic acid . For example, benzylamine is a colorless water-soluble liquid , and benzoic acid is soluble in water .科学研究应用

生化应用: 一项研究探索了使用一种水溶性芳香二硫化物,类似于 2-(苯甲胺)-5-硝基苯甲酸,来测定生物材料中的巯基,表明其在生化研究中的潜力 (Ellman, 1959).

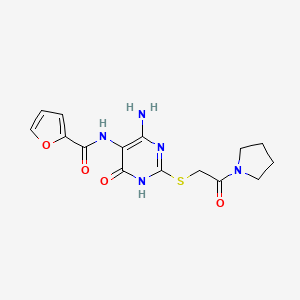

生物研究中的光亲和标记: 报道了 5-硝基-2-(3-苯丙胺)-苯甲酸的光亲和类似物的合成和表征。这种化合物可用于研究红细胞膜和上皮细胞中的氯离子通道,表明其在细胞和分子生物学研究中的实用性 (Branchini, Murtiashaw, & Egan, 1991).

杂环化合物的固相合成: 一项研究描述了使用 4-氯-2-氟-5-硝基苯甲酸(结构上与 2-(苯甲胺)-5-硝基苯甲酸相关)作为各种含氮杂环的固相合成中的多反应结构单元。这展示了其在合成化学中的潜力,尤其是在药物发现中 (Křupková et al., 2013).

药物化学中的固相合成: 探索了树脂结合的硝基苯甲酸衍生物在苯并咪唑的固相合成中的应用。这项研究表明该化合物在开发药物方面的应用 (Kilburn, Lau, & Jones, 2000).

染料合成中的中间体: 2-氨基-5-硝基苯甲酸(与 2-(苯甲胺)-5-硝基苯甲酸相关)被研究为染料合成中的一种多用途中间体。这突出了其在工业应用中的作用,特别是在着色剂和染料的开发中 (Zhang, 2012).

晶体工程和抗病毒应用: 一项关于 2-氯-4-硝基苯甲酸(结构上与 2-(苯甲胺)-5-硝基苯甲酸类似)的研究调查了其在晶体工程和抗病毒剂中的应用,特别是用于 HIV 治疗 (Oruganti et al., 2017).

作用机制

Target of Action

It’s known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors . This suggests that 2-(Benzylamino)-5-nitrobenzoic acid may also interact with various biological targets.

Mode of Action

It’s known that similar compounds can undergo electrophilic substitution due to excessive π-electrons delocalization . This could potentially lead to interactions with its targets and subsequent changes in cellular processes.

Biochemical Pathways

It’s known that similar compounds, such as indole derivatives, can influence various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that 2-(Benzylamino)-5-nitrobenzoic acid may also affect a range of biochemical pathways and their downstream effects.

Pharmacokinetics

Similar compounds, such as benzoic acid, are known to be conjugated to glycine in the liver and excreted as hippuric acid . This suggests that 2-(Benzylamino)-5-nitrobenzoic acid may have similar pharmacokinetic properties, which could impact its bioavailability.

Result of Action

Similar compounds, such as indole derivatives, have been shown to exhibit various biological activities . This suggests that 2-(Benzylamino)-5-nitrobenzoic acid may also have diverse molecular and cellular effects.

Action Environment

It’s known that similar compounds, such as indole derivatives, can be influenced by exogenous hormones, which can improve the synthesis of phenolic compounds and, as a result, enhance their bioactivity . This suggests that environmental factors may also influence the action of 2-(Benzylamino)-5-nitrobenzoic acid.

安全和危害

属性

IUPAC Name |

2-(benzylamino)-5-nitrobenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O4/c17-14(18)12-8-11(16(19)20)6-7-13(12)15-9-10-4-2-1-3-5-10/h1-8,15H,9H2,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVJGCQAEHPDHCM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC2=C(C=C(C=C2)[N+](=O)[O-])C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-({4-[4-(4-Fluorophenyl)piperazine-1-carbonyl]phenyl}methyl)-6-(morpholin-4-yl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B2813484.png)

![2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-mesitylacetamide](/img/structure/B2813493.png)

![Ethyl 4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridine-3-carboxylate](/img/structure/B2813494.png)

![6-tert-butyl-3-{[2-(3,4-dimethylphenyl)-2-oxoethyl]sulfanyl}-7H,8H-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7-one](/img/structure/B2813495.png)

![6-Cyclopropyl-4-[4-(3-methylphenyl)piperazine-1-carbonyl]-2-(methylsulfanyl)pyridine-3-carbonitrile](/img/structure/B2813498.png)

![N-(cyanomethyl)-2-{[5-(cyclopropylamino)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamide](/img/structure/B2813500.png)

![N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-(4-(isopropylsulfonyl)phenyl)acetamide](/img/structure/B2813502.png)